{[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine
Overview
Description
“{[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine” is a chemical compound with the CAS Number: 1281656-41-4 . It has a molecular weight of 327.24 and its IUPAC name is N-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]methyl}-2-methoxyethanamine .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H15BrN2OS . The InChI Code is 1S/C13H15BrN2OS/c1-17-6-5-15-8-13-16-12(9-18-13)10-3-2-4-11(14)7-10/h2-4,7,9,15H,5-6,8H2,1H3 .
Scientific Research Applications
Synthesis and Characterization
- Thiazole derivatives are synthesized through various chemical reactions, exploring their structural and physicochemical properties. For instance, the synthesis of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives demonstrated good to moderate anticancer activity against human cancer cell lines, highlighting the potential of thiazole compounds in drug design (Yakantham, Sreenivasulu, & Raju, 2019).
Anticancer and Antimicrobial Activities
- Thiazole derivatives exhibit promising anticancer and antimicrobial properties. For example, Schiff bases derived from 1,3,4-thiadiazole compounds showed DNA protective ability and strong antimicrobial activity against certain strains, indicating their potential as chemotherapeutic agents (Gür et al., 2020).
Photodynamic Therapy
- Some thiazole-containing compounds, such as new zinc phthalocyanines substituted with benzenesulfonamide groups containing Schiff base, have been studied for their photophysical and photochemical properties, demonstrating high singlet oxygen quantum yield. This makes them suitable for applications in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structures and Vibrational Frequencies
- The molecular structures, vibrational frequencies, and cytotoxicity of palladium(II) and platinum(II) complexes containing benzimidazole ligands have been explored, indicating their potential as anticancer compounds. The detailed structural analysis provides insights into the design of metal-based drugs (Ghani & Mansour, 2011).
Antifungal Activities
- Thiazole derivatives have also been investigated for their antifungal effects. For example, certain 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound showed significant antifungal activity against important types of fungi (Jafar et al., 2017).
Analytical and Toxicological Studies
- Analytical and toxicological studies of novel compounds, including thiazole derivatives, are crucial for understanding their pharmacokinetics, metabolism, and potential toxicological impacts. This research lays the groundwork for developing new drugs with improved safety profiles (Richter et al., 2019).
Mechanism of Action
Target of Action
Compounds with thiazole rings have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the growth of tumor cells .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities, which suggest they may have favorable adme properties .
Result of Action
Thiazole derivatives have been found to have a variety of effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
N-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]methyl]-2-methoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2OS/c1-17-6-5-15-8-13-16-12(9-18-13)10-3-2-4-11(14)7-10/h2-4,7,9,15H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFINDRNHRWEDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=NC(=CS1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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